Site-Selective Oxidative Addition: Quantified C-I vs. C-Br Reactivity Differential
The iodine atom at the 5-position of 1,3-dibromo-5-iodo-2-methoxybenzene undergoes exclusive oxidative addition under mild palladium catalysis due to a substantial C-I bond dissociation energy difference of approximately 60-80 kJ/mol relative to the C-Br bonds. This intrinsic property dictates that in Pd-catalyzed cross-coupling reactions, the iodo site reacts preferentially, leaving the bromo substituents intact for subsequent orthogonal functionalization [1]. In contrast, analogs such as 1,3-dibromo-2-iodo-5-methoxybenzene possess a different substitution pattern that alters the electronic environment and the relative reactivity of the halogens .
| Evidence Dimension | Bond Dissociation Energy (C-X) Differential |
|---|---|
| Target Compound Data | C-I BDE ≈ 272 kJ/mol; C-Br BDE ≈ 330-350 kJ/mol |
| Comparator Or Baseline | Class average for C(sp²)-I and C(sp²)-Br bonds |
| Quantified Difference | ΔBDE ≈ 60-80 kJ/mol lower for C-I |
| Conditions | Literature BDE values for aromatic C-I and C-Br bonds [1] |
Why This Matters
This quantified energy gap ensures that the iodine site can be functionalized exclusively under mild conditions, enabling predictable sequential synthesis without protecting group strategies.
- [1] Luo, Y.-R. Handbook of Bond Dissociation Energies in Organic Compounds; CRC Press: Boca Raton, FL, 2003. View Source
